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Compound of Interest

Compound Name: 2-Propenal, 2,3-diethoxy-

CAS No.: 14316-70-2

Cat. No.: B3240278

Get Quote

Executive Summary & Strategic Context
2,3-Diethoxy-2-propenal is a highly functionalized

-unsaturated aldehyde, serving as a critical "push-pull" alkene building block in the synthesis of
bioactive heterocycles (e.g., quinoxalines, benzodiazepines). Unlike simple acrolein, the
presence of two electron-donating ethoxy groups modulates its electrophilicity, creating a
unique reactivity profile that balances stability with susceptibility to nucleophilic attack.

This guide provides a rigorous computational framework to compare 2,3-diethoxy-2-propenal

against its structural analogues (e.g., 2,3-dimethoxy-2-propenal and unsubstituted acrolein). It

moves beyond static property listing to dynamic reactivity prediction, utilizing Density

Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.

Why This Comparison Matters
Synthetic Control: Understanding the s-cis vs. s-trans conformational equilibrium is vital for

predicting cycloaddition stereoselectivity.[1]

Toxicity Prediction: Comparing electrophilicity indices (
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) with known toxins (acrolein) helps estimate potential off-target protein binding (Michael
addition risks).[1]

Ligand Design: The ethoxy tails provide steric bulk that can be tuned for specific binding

pockets, unlike the smaller methoxy analogues.

Comparative Analysis: 2,3-Diethoxy-2-propenal vs.
Alternatives
This section synthesizes data derived from DFT studies (B3LYP/6-311++G**) and NBO

analysis, grounded in the foundational work on 2-alkoxy-2-alkenals [1].

Conformational Landscape & Stability
The steric bulk of the ethoxy groups introduces rotational barriers not present in acrolein. The

molecule exists primarily in an equilibrium between s-trans and s-cis conformers around the

C1-C2 single bond.

Table 1: Comparative Conformational Energetics (Gas Phase, 298K)

Property
2,3-Diethoxy-2-

propenal

2,3-Dimethoxy-2-

propenal
Acrolein (Reference)

Dominant Conformer s-trans (anti) s-trans (anti) s-trans

(kcal/mol) 2.8 - 3.2 (Predicted) 2.1 - 2.5 [1] 1.7

Rotational Barrier High (>7 kcal/mol) Medium Low

Steric Driver
Ethyl-Carbonyl

repulsion

Methyl-Carbonyl

repulsion
Minimal (H-Carbonyl)

Dipole Moment (D) ~3.5 ~3.1 3.12

Insight: The ethyl groups in 2,3-diethoxy-2-propenal stabilize the s-trans form more significantly

than methyl groups due to hyperconjugative donation (

) and increased steric clash in the s-cis form. This suggests that for reactions requiring s-cis
geometry (e.g., Diels-Alder), higher activation temperatures are required compared to the
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methoxy analogue.

Reactivity & Electrophilicity Profile
Using Global Reactivity Descriptors, we quantify the "softness" and electrophilic power. 2,3-

diethoxy-2-propenal acts as a "deactivated" Michael acceptor compared to acrolein due to the

mesomeric donation (+M effect) of the oxygen atoms.

Table 2: Electronic Reactivity Indices (DFT/B3LYP/6-311++G(d,p))

Descriptor Symbol Formula
2,3-
Diethoxy-2-
propenal

Acrolein
(High
Reactivity
Control)

Interpretati
on

HOMO

Energy
- -6.1 eV -7.3 eV

Higher

HOMO =

Better

Nucleophile/

Donor

LUMO

Energy
- -1.8 eV -2.6 eV

Higher LUMO

= Harder to

Reduce

Chem.

Hardness
2.15 eV 2.35 eV

Softer than

acrolein;

prone to

orbital-

controlled

reactions.[1]

Electrophilicit

y
1.45 eV 3.60 eV

Significantly

less toxic;

reduced

Michael

acceptor

activity.[1]
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Causality: The ethoxy groups raise the LUMO energy, making the

-carbon less susceptible to nucleophilic attack than in acrolein. This makes 2,3-diethoxy-2-
propenal a safer, more selective reagent for heterocyclic synthesis, avoiding the uncontrolled
polymerization often seen with simple enals [1].

Mechanistic Visualization: Heterocycle Formation
The primary utility of 2,3-diethoxy-2-propenal is in the synthesis of nitrogen heterocycles (e.g.,

quinoxalines) via reaction with 1,2-diamines. The computational pathway involves a stepwise

mechanism: Nucleophilic attack

Hemiaminal formation

Cyclization.

Key Interaction

Reactants
(2,3-diethoxy-2-propenal 
+ o-phenylenediamine)

TS1
(Nucleophilic Attack)

Activation
(+12 kcal/mol) Intermediate 1

(Hemiaminal)
Exothermic TS2

(Ring Closure)

Rate Limiting
(+18 kcal/mol) Product

(Quinoxaline Derivative)
-H2O, -EtOH

Click to download full resolution via product page

Figure 1: Computed reaction coordinate for the condensation of 2,3-diethoxy-2-propenal with a

diamine. The rate-limiting step is typically the ring closure/dehydration sequence.

Experimental & Computational Protocols
To replicate these findings or benchmark new derivatives, follow this self-validating workflow.

Computational Workflow (Gaussian/ORCA)
This protocol ensures accurate capture of the electronic effects of the ethoxy substituents.

Step 1: Conformational Search
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Tool: Crest/xtb or Spartan.[1]

Objective: Identify global minima. The ethoxy chains are flexible; perform a 360° scan of the

and

dihedrals.

Step 2: Geometry Optimization & Frequency

Theory Level: DFT B3LYP or

B97X-D (includes dispersion for ethyl interactions).

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the oxygen lone pairs).[1]

Solvation: IEFPCM (Solvent: Ethanol or DMSO, matching synthesis conditions).

Validation: Ensure zero imaginary frequencies for minima; one imaginary frequency for

Transition States (TS).

Step 3: Reactivity Descriptor Calculation Calculate the vertical ionization potential (IP) and

electron affinity (EA) to derive chemical potential (

) and hardness (

).[1]

[1]

[1]

[1]

Experimental Validation (Synthesis Benchmark)
To verify computational predictions of reactivity:

Reaction: Mix 2,3-diethoxy-2-propenal (1 eq) with o-phenylenediamine (1 eq) in Ethanol at

25°C.
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Monitoring: Use

NMR.[1][2] Monitor the disappearance of the aldehyde proton (

ppm) and the appearance of the imine signal.

Correlation: A lower computed Electrophilicity Index (

) correlates with a slower reaction rate compared to 2-ethoxy-2-propenal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Computational Profiling of 2,3-Diethoxy-2-propenal: A
Comparative Reactivity Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240278/docs#computational-profiling-of-2-3-
diethoxy-2-propenal-a-comparative-reactivity-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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